Nnc 112
Overview
Description
NNC-112, also known as [11C]NNC-112, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a selective antagonist for the dopamine D1 receptor, which plays a crucial role in the central nervous system. This compound is particularly valuable in neuroscience research for studying the distribution and density of dopamine D1 receptors in the brain.
Scientific Research Applications
NNC-112 has several scientific research applications, particularly in the field of neuroscience:
Neuroimaging: NNC-112 is used in PET imaging to study the distribution and density of dopamine D1 receptors in the brain.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of drugs targeting the dopamine D1 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC-112 involves the use of desmethyl-NNC-112 as a precursor. The key steps in the synthesis include:
Methylation: Desmethyl-NNC-112 is reacted with [11C]iodomethane in the presence of N,N-Dimethylformamide to produce [11C]NNC-112.
Formulation: The purified [11C]NNC-112 is formulated in sterile saline for injection and sterile-filtered into a pyrogen-free dose vial.
Industrial Production Methods
The industrial production of [11C]NNC-112 involves the use of cyclotrons to produce [11C]carbon dioxide, which is then converted into [11C]iodomethane. The [11C]iodomethane is subsequently reacted with desmethyl-NNC-112 to produce [11C]NNC-112 . The entire process is carried out under strict quality control measures to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
NNC-112 primarily undergoes methylation reactions during its synthesis. The key reactions include:
Common Reagents and Conditions
Major Products
The major product of these reactions is [11C]NNC-112, which is used for PET imaging studies .
Mechanism of Action
NNC-112 exerts its effects by selectively binding to dopamine D1 receptors in the brain. This binding allows researchers to visualize and quantify the distribution of these receptors using PET imaging. The compound has a high selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors, making it a valuable tool for studying dopaminergic pathways .
Comparison with Similar Compounds
NNC-112 is often compared with other dopamine D1 receptor antagonists, such as [11C]SCH23390. While both compounds are used for PET imaging, NNC-112 has a higher selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors . This makes NNC-112 particularly useful for studies focusing on the dopaminergic system without significant interference from serotonin receptors.
Similar Compounds
[11C]SCH23390: Another dopamine D1 receptor antagonist used in PET imaging.
[11C]Raclopride: A dopamine D2 receptor antagonist used in PET imaging.
Properties
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSANBIFMAXXSJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925098 | |
Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125341-24-4 | |
Record name | NNC 112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NNC-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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